acetate](/img/structure/B14870902.png)
Ethyl [(3-methylquinoxalin-2-yl)sulfanyl](phenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has gained attention due to its potential therapeutic properties and its role as a building block in the synthesis of various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla typically involves the reaction of 3-methylquinoxaline-2-thiol with ethyl 2-bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at reflux temperature . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
化学反应分析
Types of Reactions
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
科学研究应用
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla has several scientific research applications, including:
作用机制
The mechanism of action of ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit VEGFR-2, a receptor tyrosine kinase involved in angiogenesis . By inhibiting this receptor, the compound can potentially suppress tumor growth and proliferation . The compound also induces apoptosis in cancer cells by upregulating caspase-3 and caspase-9 levels and improving the Bax/Bcl-2 ratio .
相似化合物的比较
Similar Compounds
3-Methylquinoxaline-2-thiol: A precursor in the synthesis of ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla.
Ethyl 2-(3-methylquinoxalin-2-yl)acetate: Another quinoxaline derivative with similar structural features.
Quinoxaline N-propionic and O-propionic hydrazide derivatives: Compounds with similar biological activities and applications.
Uniqueness
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla stands out due to its specific interaction with VEGFR-2 and its potential as an antiproliferative agent . Its unique structure allows it to form specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C19H18N2O2S |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
ethyl 2-(3-methylquinoxalin-2-yl)sulfanyl-2-phenylacetate |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-19(22)17(14-9-5-4-6-10-14)24-18-13(2)20-15-11-7-8-12-16(15)21-18/h4-12,17H,3H2,1-2H3 |
InChI 键 |
JIOKNTVJTFMVIX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC2=NC3=CC=CC=C3N=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


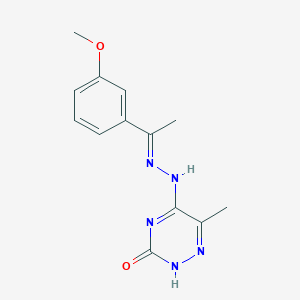
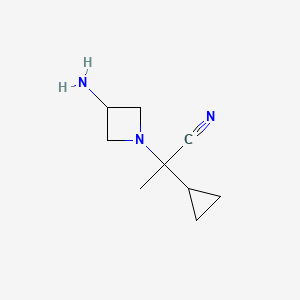
![2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)
![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14870833.png)
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B14870843.png)


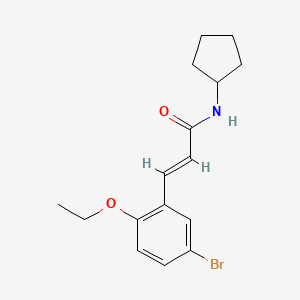
![3-((Dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14870876.png)
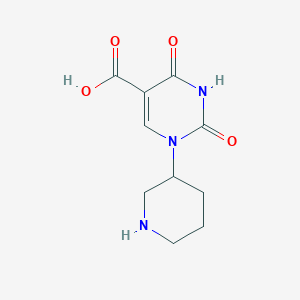
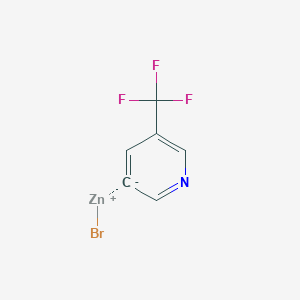


![2-[(Allyloxy)methyl]phenylZinc bromide](/img/structure/B14870911.png)
